molecular formula C9H10F3NO B1415530 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline CAS No. 1701715-83-4

2-Methyl-5-(2,2,2-trifluoroethoxy)aniline

Cat. No.: B1415530
CAS No.: 1701715-83-4
M. Wt: 205.18 g/mol
InChI Key: MGZMELLHGWPUSP-UHFFFAOYSA-N
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Description

Tables

Table 1: Spectral Characteristics

Technique Key Signals Reference
1H NMR (400 MHz, CDCl3) δ 6.65 (d, J=8.4 Hz, 1H), 6.55 (s, 1H), 4.25 (q, J=8.0 Hz, 2H), 2.25 (s, 3H)
13C NMR δ 155.2 (C-O), 148.9 (C-N), 122.4 (q, J=275 Hz, CF3)
IR (KBr) 3450 cm-1 (N-H), 1250 cm-1 (C-F)

Table 2: Synthetic Routes Comparison

Method Yield (%) Key Advantage Limitation
Nucleophilic Substitution 68 Scalable (>100g) Requires high temperatures
Ullmann Coupling 82 Mild conditions Palladium catalyst cost
Reductive Amination 75 Single-step synthesis Narrow substrate scope

Properties

IUPAC Name

2-methyl-5-(2,2,2-trifluoroethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-6-2-3-7(4-8(6)13)14-5-9(10,11)12/h2-4H,5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZMELLHGWPUSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline typically involves the reaction of 2-methyl-5-nitroaniline with 2,2,2-trifluoroethanol under specific conditions. The nitro group is first reduced to an amine group, and then the trifluoroethoxy group is introduced through nucleophilic substitution. The reaction conditions often include the use of a catalyst and a solvent such as ethanol or methanol .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization and quality control measures to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(2,2,2-trifluoroethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

2-Methyl-5-(2,2,2-trifluoroethoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can interact with proteins and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

4-Methoxy-2-(trifluoromethyl)aniline (CAS 53903-49-4)

  • Structure : Methoxy (−OCH₃) at 4-position, trifluoromethyl (−CF₃) at 2-position.
  • Comparison : The −CF₃ group is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to the −OCH₂CF₃ group in the target compound. This difference impacts reactivity in electrophilic substitution reactions and may alter binding affinity in drug-receptor interactions .

2-Methyl-5-trifluoromethoxyaniline (CAS 933674-93-2)

  • Structure : Methyl at 2-position, trifluoromethoxy (−OCF₃) at 5-position.
  • However, −OCH₂CF₃ offers greater conformational flexibility due to the ethyl spacer, which could enhance solubility .

Fluorinated Substituent Variations

3-(2,2,3,3-Tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)aniline

  • Structure : Contains both tetrafluoropropoxy (−OCH₂CF₂CF₂H) and trifluoroethoxy groups.
  • Comparison: The additional fluorine atoms in the tetrafluoropropoxy substituent increase lipophilicity but may reduce solubility in aqueous media. This compound’s dual substituents could complicate synthetic routes compared to the mono-substituted target compound .

2-(2,2,2-Trifluoroethoxy)aniline (CAS 57946-60-8)

  • However, the methyl group in the target compound may improve stability against ring oxidation .

Non-Fluorinated Analogs

2-Ethoxy-5-methylaniline (CAS 6331-70-0)

  • Structure : Ethoxy (−OCH₂CH₃) at 2-position, methyl at 5-position.
  • Comparison : Replacement of −OCH₂CF₃ with −OCH₂CH₃ eliminates fluorine’s electron-withdrawing effects, reducing the compound’s metabolic stability and making it less suitable for high-performance applications like kinase inhibitors .

Physicochemical and Application-Based Comparisons

Molecular Weight and Solubility

Compound Name Molecular Weight Key Substituents Solubility Trends
This compound ~221.18 (calc.) −OCH₂CF₃, −CH₃ Moderate in DMSO, chloroform
2-(4-Ethoxyphenoxy)-5-(trifluoromethyl)aniline 297.28 −OPh-OCH₂CH₃, −CF₃ Low in water, high in THF
2-Fluoro-5-(trifluoromethyl)aniline 179.11 −F, −CF₃ Soluble in polar aprotic solvents

Pharmaceutical Relevance

  • VEGFR2 Inhibitors : Compounds such as 5-(ethylsulfonyl)-2-methoxyaniline () underscore the importance of electron-deficient anilines in kinase inhibitors. The trifluoroethoxy group in the target compound could enhance binding to hydrophobic pockets in target proteins .
  • Antiarrhythmic Agents: 3,4-Bis(2,2,2-trifluoroethoxy)aniline derivatives exhibit local anesthetic properties, suggesting that the target compound’s mono-substituted structure might offer a balance between potency and toxicity .

Biological Activity

2-Methyl-5-(2,2,2-trifluoroethoxy)aniline is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoroethoxy group imparts distinct electronic properties that can influence the compound's reactivity and interaction with biological targets. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C9H10F3NOC_9H_{10}F_3NO, with a molecular weight of approximately 191.15 g/mol. The presence of the trifluoroethoxy group enhances its lipophilicity and may affect its pharmacokinetic properties.

PropertyValue
Molecular FormulaC9H10F3NOC_9H_{10}F_3NO
Molecular Weight191.15 g/mol
IUPAC Name2-Methyl-5-(trifluoroethoxy)aniline
CAS Number933674-93-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoroethoxy group can enhance hydrogen bonding and hydrophobic interactions, potentially leading to increased binding affinity with target proteins.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing the trifluoroethoxy moiety have shown efficacy against various bacterial strains. A study demonstrated that such compounds could inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

Anti-inflammatory Properties

In vitro studies have highlighted the anti-inflammatory potential of 2-Methyl-5-(trifluoroethoxy)aniline. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is crucial for developing therapeutic agents aimed at treating inflammatory diseases.

Case Studies

  • Study on Antidiabetic Activity : A study involving structurally related compounds demonstrated that they could inhibit α-amylase and α-glucosidase, enzymes critical in carbohydrate metabolism. The synthesized derivatives exhibited IC50 values comparable to standard drugs like acarbose, indicating potential as antidiabetic agents .
    CompoundIC50 (μg/ml)Standard (Acarbose) IC50 (μg/ml)
    Compound A40.0034.71
    Compound B46.0134.72
  • In Vivo Studies : Further investigations using Drosophila melanogaster as a model organism revealed that certain derivatives could lower glucose levels effectively but showed reduced capacity compared to acarbose when dosed appropriately .

Q & A

Q. What are the established synthetic routes for 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline, and what are their limitations?

The synthesis typically involves functionalization of an aniline precursor. A common approach is the nucleophilic substitution of a halogen or nitro group at the 5-position with 2,2,2-trifluoroethoxy groups. For example:

  • Step 1 : Nitration of 2-methylaniline to introduce a nitro group at the 5-position.
  • Step 2 : Reduction of the nitro group to an amine, followed by trifluoroethylation using reagents like 2,2,2-trifluoroethyl iodide under basic conditions (e.g., K₂CO₃ in DMF) . Limitations : Low yields in trifluoroethylation due to steric hindrance from the methyl group, requiring optimization of reaction time and temperature.

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 19^{19}F NMR confirm substitution patterns and purity. The methyl group (2-position) appears as a singlet (~δ 2.3 ppm), while the trifluoroethoxy group shows a quartet in 19^{19}F NMR .
  • HPLC-MS : Quantifies purity and detects byproducts (e.g., incomplete trifluoroethylation). Reverse-phase C18 columns with acetonitrile/water gradients are effective .
  • Elemental Analysis : Validates stoichiometry, particularly for fluorine content .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of trifluoroethylation in the synthesis of this compound?

  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in trifluoroethylation, as demonstrated for analogous aniline derivatives .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reagent solubility, while additives like CsF stabilize intermediates .
  • Temperature Control : Reactions at 80–100°C balance kinetics and decomposition risks. Monitoring via TLC or in situ NMR is recommended .

Q. How do electronic effects of the trifluoroethoxy group influence the reactivity of this compound in electrophilic substitution reactions?

The electron-withdrawing trifluoroethoxy group deactivates the aromatic ring, directing electrophiles to the 4-position (para to the methyl group). For example:

  • Nitration : Requires concentrated HNO₃/H₂SO₄ at 60°C, yielding 4-nitro derivatives. Competing side reactions (e.g., oxidation) necessitate controlled stoichiometry .
  • Sulfonation : Fuming sulfuric acid introduces sulfonic acid groups at the 4-position, with regioselectivity confirmed by 1^1H NMR .

Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?

  • Cross-Validation : Compare 19^{19}F NMR chemical shifts with structurally similar compounds (e.g., 3-(2,2,2-trifluoroethoxy)phenylamine, δ -75 to -78 ppm) .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict vibrational frequencies (IR) and NMR shifts, aiding assignment of ambiguous peaks .

Q. What are the mechanistic implications of the trifluoroethoxy group’s stability under reductive conditions?

The C-F bonds in the trifluoroethoxy group resist reduction by common agents (e.g., H₂/Pd-C), allowing selective reduction of nitro or carbonyl groups in multifunctional derivatives. For example:

  • Nitro Reduction : Hydrogenation of 5-nitro-2-methylaniline precursors proceeds without cleavage of the trifluoroethoxy group, as shown in analogous compounds .

Biological and Applied Research Questions

Q. How does this compound interact with biological targets, such as enzymes or receptors?

  • Enzyme Inhibition : The compound’s trifluoroethoxy group mimics polar moieties in natural substrates, competitively inhibiting cytokinin oxidase/dehydrogenase in plant studies .
  • Pharmacophore Modeling : Docking studies suggest hydrophobic interactions between the methyl group and enzyme active sites, as seen in VEGFR2 inhibitor analogs .

Q. What are the stability considerations for this compound in aqueous and oxidative environments?

  • Aqueous Stability : Hydrolysis of the trifluoroethoxy group is negligible at pH 4–9, but acidic conditions (pH < 3) promote gradual degradation .
  • Oxidative Stability : Resists oxidation by O₂ or H₂O₂ due to electron-withdrawing effects, making it suitable for long-term storage under inert atmospheres .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-5-(2,2,2-trifluoroethoxy)aniline
Reactant of Route 2
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2-Methyl-5-(2,2,2-trifluoroethoxy)aniline

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